molecular formula C22H19N3O2S B2659072 N-(3,3-diphenylpropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-69-6

N-(3,3-diphenylpropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2659072
CAS No.: 851943-69-6
M. Wt: 389.47
InChI Key: WRMRUCFNQKLVFV-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylpropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted amide group. The 3,3-diphenylpropyl substituent on the amide nitrogen distinguishes it from other analogs.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c26-20(19-15-24-22-25(21(19)27)13-14-28-22)23-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-15,18H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMRUCFNQKLVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CN=C3N(C2=O)C=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-diphenylpropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine class, which has been explored for various therapeutic applications including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step chemical reactions. A notable method includes a one-pot synthesis approach that allows for efficient production of these compounds with high yields. For instance, the reaction conditions often involve the use of cyclohexanone or acetyl acetone as starting materials, followed by cyclization with appropriate thione derivatives under acidic conditions .

Table 1: Synthesis Methods for Thiazolo[3,2-a]pyrimidines

Method TypeKey FeaturesYield (%)
One-pot synthesisSimple and efficientHigh
Cyclization with thionesUtilizes cyclohexanone or acetyl acetoneVariable

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results against human lung adenocarcinoma (A549), breast carcinoma (MCF-7), and cervical cancer (HeLa) cells. Notably, specific derivatives have reported IC50 values indicating potent anticancer activity:

  • Compound 5c : IC50 = 2.2 ± 0.6 μM against A549
  • Compound 5e : IC50 = 5.6 ± 0.4 μM against HeLa .

The anticancer activity is primarily attributed to the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division. Molecular docking studies have indicated that certain thiazolo[3,2-a]pyrimidine derivatives bind effectively to the active site of topoisomerase II, suggesting a mechanism for their cytotoxic effects .

Anti-inflammatory Properties

In addition to anticancer activity, thiazolo[3,2-a]pyrimidines have been investigated for their anti-inflammatory effects. These compounds may modulate inflammatory pathways and exhibit analgesic properties through various mechanisms, including the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

Some derivatives have also shown antimicrobial properties against a range of pathogens. The biological assays indicate that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of synthesized thiazolo[3,2-a]pyrimidine derivatives on multiple cancer cell lines. The results indicated that certain compounds had higher efficacy compared to standard chemotherapy agents like doxorubicin. The study highlighted the potential of these compounds as alternative cancer therapies .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of thiazolo[3,2-a]pyrimidines. The study demonstrated that specific derivatives could significantly reduce inflammation markers in vitro and in vivo models, suggesting their utility in treating inflammatory diseases .

Scientific Research Applications

Biological Activities

The compound exhibits several pharmacological activities that make it a candidate for further research and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that N-(3,3-diphenylpropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide possesses significant antimicrobial properties.

  • Mechanism of Action : The compound appears to inhibit bacterial growth by targeting essential metabolic pathways, similar to other thiazolo-pyrimidine derivatives.
  • Minimum Inhibitory Concentration (MIC) : It has shown activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating broad-spectrum efficacy.
PathogenMIC (μg/mL)
Staphylococcus aureus< 40
Escherichia coli< 50

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo models.

  • COX Inhibition : The compound has demonstrated significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib.
Activity TypeIC50 Value (μmol)Notes
COX Inhibition0.04Comparable to celecoxib
  • Experimental Models : In vivo studies using carrageenan-induced paw edema models have shown that the compound significantly reduces inflammation.

Anticancer Activity

This compound has also been investigated for its anticancer properties.

  • Mechanism of Action : Similar compounds have been reported to induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (cdks), leading to apoptosis.
Cancer TypeObserved Effect
Breast CancerInduces apoptosis
Colon CancerCell cycle arrest

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of the compound against various bacterial strains and found it effective at low concentrations.
  • Anti-inflammatory Model :
    • Research demonstrated that the compound significantly reduced inflammation in animal models compared to control groups.
  • Anticancer Research :
    • In xenograft models, derivatives of thiazolo-pyrimidines were shown to effectively inhibit tumor growth, highlighting the potential of this compound in cancer therapy.

Comparison with Similar Compounds

Key Observations :

  • The benzyl substituent (31% β1i inhibition) outperforms the furan-2-ylmethyl group (19%) in inhibitory activity, suggesting bulkier aromatic groups enhance target engagement .
  • The 3,3-diphenylpropyl group in the target compound may improve membrane permeability due to increased lipophilicity but could reduce solubility compared to shorter-chain analogs like N-(4-methoxyphenethyl) derivatives .
  • Electron-withdrawing groups (e.g., acetyl in N-(3-acetylphenyl)- analogs) may enhance enzyme inhibition by stabilizing ligand-target interactions .

Crystallographic and Conformational Comparisons

Crystal structures of related compounds reveal critical conformational features:

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate : The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with the fused benzene ring forming an 80.94° dihedral angle. Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice .

Implications for Target Compound : The absence of crystallographic data for the target compound necessitates extrapolation from analogs. The 3,3-diphenylpropyl group may introduce steric hindrance, affecting packing efficiency and melting points compared to smaller substituents.

Q & A

Q. Key Reaction Conditions

StepReagents/ConditionsYield RangeCharacterization Methods
CyclizationEthanol, reflux, 12–24 h60–75%1H^1H-NMR, 13C^{13}C-NMR, IR
Benzylidene addition2,4,6-trimethoxybenzaldehyde, acetic acid55–70%X-ray crystallography

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Basic Characterization Workflow

Nuclear Magnetic Resonance (NMR) :

  • 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm).
  • 13C^{13}C-NMR confirms carbonyl (C=O) signals at δ 165–175 ppm .

X-ray Crystallography :

  • Single-crystal X-ray diffraction resolves bond lengths, angles, and supramolecular interactions. For example, C=O bond lengths typically range from 1.21–1.23 Å, and C-S bonds from 1.71–1.75 Å .
  • Software like SHELXL (via SHELX suite) refines structures, with R-factors < 0.06 for high-quality datasets .

Q. Example Crystallographic Parameters

ParameterValue ()
Space groupTriclinic, P1P\overline{1}
Unit cella=9.42A˚,b=11.03A˚,c=12.87A˚a = 9.42 \, \text{Å}, \, b = 11.03 \, \text{Å}, \, c = 12.87 \, \text{Å}
Density1.432 g/cm³
R-factor0.058

How can researchers resolve contradictions in crystallographic data for thiazolo[3,2-a]pyrimidine derivatives?

Q. Advanced Data Contradiction Analysis

Disorder Modeling :

  • Use SHELXL’s PART instruction to model disordered moieties (e.g., rotating methoxy groups). Refine occupancy ratios to minimize residual electron density .

Validation Tools :

  • Check geometric outliers using CIF validation reports (e.g., PLATON’s ADDSYM) to detect missed symmetry .

Cross-Validation with Spectroscopy :

  • Compare crystallographic bond lengths (e.g., C-N: 1.33–1.37 Å) with 13C^{13}C-NMR shifts to confirm consistency .

What strategies are employed to analyze intermolecular interactions in crystal lattices?

Q. Advanced Supramolecular Analysis

Hydrogen Bonding :

  • Identify donor-acceptor pairs (e.g., N-H···O=C) using Mercury software. For example, N-H···O bonds (2.8–3.0 Å) stabilize dimeric structures .

Graph Set Analysis :

  • Classify interaction patterns (e.g., R22(8)\mathbf{R_2^2(8)} motifs) to describe cyclic hydrogen-bonding networks .

π-π Stacking :

  • Measure centroid distances (3.4–3.8 Å) between aromatic rings using Olex2 .

Q. Example Interaction Table

Interaction TypeDistance (Å)Angle (°)Motif
N-H···O2.89165R22(8)\mathbf{R_2^2(8)}
C-H···π3.42145

How is the bioactivity of this compound evaluated in enzyme inhibition studies?

Q. Advanced Bioactivity Assessment

Immunoproteasome Inhibition Assays :

  • Incubate the compound with purified β1i/β5i subunits and measure residual activity using fluorogenic substrates (e.g., Ac-ANW-AMC). Calculate IC50_{50} values from dose-response curves .

Data Interpretation :

  • Compare inhibition percentages at fixed concentrations (e.g., 10 µM). For example, a derivative showed 19–32% inhibition of β1i/β5i subunits .

Q. Representative Bioactivity Data

Compoundβ1i Inhibition (%)β5i Inhibition (%)
Derivative 211923
Derivative 223132

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